2-Ethyl-3-hydroxyhexanal

Catalytic hydrogenation Fine chemical synthesis Pt nanocluster catalysis

2-Ethyl-3-hydroxyhexanal (also known as butyraldol or butylaldol) is a β-hydroxy aldehyde with the molecular formula C₈H₁₆O₂. It is an industrial intermediate produced primarily via the aldol condensation of n-butyraldehyde.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 496-03-7
Cat. No. B1620174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-hydroxyhexanal
CAS496-03-7
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCC(C(CC)C=O)O
InChIInChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h6-8,10H,3-5H2,1-2H3
InChIKeyFMBAIQMSJGQWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-hydroxyhexanal (CAS 496-03-7) – A Versatile β-Hydroxy Aldehyde Intermediate for Fine Chemical Synthesis


2-Ethyl-3-hydroxyhexanal (also known as butyraldol or butylaldol) is a β-hydroxy aldehyde with the molecular formula C₈H₁₆O₂ [1]. It is an industrial intermediate produced primarily via the aldol condensation of n-butyraldehyde . This compound is characterized by its bifunctional reactivity—bearing both an aldehyde and a secondary hydroxyl group—which enables its conversion into a range of valuable derivatives, including 2-ethylhexanol, 2-ethyl-1,3-hexanediol, 2-ethylhexanal, and 2-ethylhexanoic acid .

Why 2-Ethyl-3-hydroxyhexanal Cannot Be Interchanged with Simple Aldehydes or α,β-Unsaturated Analogs


The β-hydroxy aldehyde motif in 2-ethyl-3-hydroxyhexanal confers a unique reactivity profile that is absent in structurally similar compounds such as 2-ethylhexanal, 2-ethyl-2-hexenal, or fully reduced 2-ethyl-1,3-hexanediol. While 2-ethylhexanal is a saturated aldehyde and 2-ethyl-2-hexenal is an α,β-unsaturated aldehyde, 2-ethyl-3-hydroxyhexanal possesses both an electrophilic aldehyde carbon and a nucleophilic hydroxyl group in a 1,3-relationship [1]. This bifunctionality enables selective hydrogenation of the aldehyde group while preserving the secondary alcohol, a transformation that is not accessible with the simpler analogs [2]. Furthermore, the compound is prone to dehydration, forming 2-ethyl-2-hexenal under basic or thermal conditions, which means that its stability and handling requirements differ markedly from those of its dehydrated or hydrogenated counterparts [3]. Generic substitution with a simpler aldehyde would therefore fail to deliver the same synthetic versatility and downstream product profile.

Quantitative Differentiation Evidence for 2-Ethyl-3-hydroxyhexanal vs. Closest Analogs and Alternative Intermediates


Catalytic Hydrogenation Efficiency: Near-Quantitative Conversion and Selectivity to 2-Ethyl-1,3-hexanediol

In a 2025 study, the hydrogenation of 2-ethyl-3-hydroxyhexanal (EHA) over a Pt@N-CS catalyst achieved nearly 98% conversion and yield, with selectivity close to 100% toward 2-ethyl-1,3-hexanediol (EHD) under optimal conditions (110 °C, 0.3 MPa) [1]. This performance is contrasted with traditional Pt-based catalysts (e.g., Pt/C, Pt/SiC, Pt/Sn), which are known to suffer from agglomeration, leaching, and lower selectivity due to the challenging reactivity differential between aldehyde and hydroxyl groups [1]. The nitrogen-doped support in Pt@N-CS was shown via DFT to reduce the rate-determining step energy barrier by 0.06 eV, directly enhancing the hydrogenation efficiency for this specific β-hydroxy aldehyde substrate [1].

Catalytic hydrogenation Fine chemical synthesis Pt nanocluster catalysis

Physical Property Distinctions: Boiling Point and Density Relative to Hydrogenated and Dehydrated Derivatives

2-Ethyl-3-hydroxyhexanal exhibits a boiling point of 105–110 °C and a density of 0.9352 g/cm³ (predicted) [1]. In contrast, its dehydrated analog 2-ethyl-2-hexenal has a boiling point of approximately 175–177 °C, and the fully hydrogenated 2-ethyl-1,3-hexanediol boils around 244 °C . The significantly lower boiling point of the β-hydroxy aldehyde relative to its downstream products allows for straightforward separation via distillation during multi-step syntheses.

Physical properties Separation science Process engineering

Selective Synthesis Route: Exclusive Formation of 2-Ethyl-3-hydroxyhexanal as a Discrete Intermediate in Aldol Condensation

The aldol self-condensation of n-butyraldehyde yields 2-ethyl-3-hydroxyhexanal as the primary addition product before subsequent dehydration [1]. Research on solid base catalysts (e.g., MgO supported alkaline metal hydroxides) has shown that while 2-ethyl-2-hexenal is often the predominant condensation product due to facile water elimination, the direct formation of 2-ethyl-3-hydroxyhexanal is challenging to maximize [1]. However, when isolated and used as a discrete intermediate, this β-hydroxy aldehyde offers a controlled pathway to either the α,β-unsaturated aldehyde (via dehydration) or the saturated diol (via hydrogenation), providing a level of synthetic control not possible with one-pot, non-selective condensation-hydrogenation sequences .

Aldol condensation Process selectivity Catalysis

Impurity Profile in Industrial Streams: Differentiating 2-Ethyl-3-hydroxyhexanal from 2-Ethyl-2-hexenal

A 2019 patent (CN109438216A) discloses a 2-ethylhexanal hydrogenation solution containing 0.1–0.2 wt% of 2-ethyl-3-hydroxyhexanal and 0.1–0.5 wt% of 2-ethyl-2-hexenal [1]. The presence of both compounds in the same process stream underscores their distinct chemical identities and the necessity of analytical methods capable of resolving them. For procurement purposes, this differentiation is critical: a specification that tolerates higher levels of 2-ethyl-3-hydroxyhexanal may be acceptable for hydrogenation to the diol, whereas even trace amounts of the unsaturated 2-ethyl-2-hexenal could interfere with downstream applications requiring high-purity saturated intermediates.

Process analytics Impurity profiling Quality control

Optimal Application Scenarios for 2-Ethyl-3-hydroxyhexanal Based on Quantitative Evidence


Selective Synthesis of 2-Ethyl-1,3-hexanediol via Catalytic Hydrogenation

This scenario leverages the high conversion and selectivity demonstrated by the Pt@N-CS catalyst system [1]. 2-Ethyl-3-hydroxyhexanal is hydrogenated to the diol with nearly 98% yield and ~100% selectivity at 110 °C and 0.3 MPa. The process is ideal for producing high-purity 2-ethyl-1,3-hexanediol, a key intermediate for insect repellents, solvents, and polyurethane resins [2]. The advanced catalyst technology minimizes by-product formation and catalyst leaching, reducing downstream purification costs.

Controlled Dehydration to 2-Ethyl-2-hexenal for Fine Chemical Diversification

Given the ready elimination of water from 2-ethyl-3-hydroxyhexanal under basic or thermal conditions [3], this compound serves as a clean source of the α,β-unsaturated aldehyde 2-ethyl-2-hexenal. This transformation is valuable for synthesizing a range of chemicals, including 2-ethylhexanol and 2-ethylhexanoic acid, which are used in plasticizers and lubricants . The ability to generate the unsaturated aldehyde on-demand from the β-hydroxy precursor provides synthetic flexibility that is not available when starting directly from 2-ethyl-2-hexenal.

Intermediate Purity Monitoring and Process Control in n-Butyraldehyde Condensation Streams

The patent data [4] demonstrates that 2-ethyl-3-hydroxyhexanal is a quantifiable component (0.1–0.2 wt%) of industrial hydrogenation mixtures. This application scenario involves using analytical methods to track the β-hydroxy aldehyde content as an indicator of condensation efficiency and to optimize reaction conditions for either maximizing the desired diol or minimizing dehydration by-products. Such monitoring is essential for continuous process improvement and quality assurance in large-scale oxo-alcohol production.

Distillation-Based Purification in Multi-Step Syntheses

The boiling point differential (105–110 °C for 2-ethyl-3-hydroxyhexanal vs. 175–244 °C for its hydrogenated and dehydrated derivatives) enables efficient separation by simple distillation. This scenario is particularly advantageous in continuous processes where unreacted β-hydroxy aldehyde can be recovered and recycled, thereby improving atom economy and reducing waste. It also facilitates the isolation of high-purity 2-ethyl-3-hydroxyhexanal for use as a specialty intermediate in research or small-scale synthesis.

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